molecular formula C13H19N5O2S B6436292 N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide CAS No. 2425455-32-7

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide

货号 B6436292
CAS 编号: 2425455-32-7
分子量: 309.39 g/mol
InChI 键: HTGYPUUSYROTEC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide” is a derivative of heterocyclic compounds . It has been found to be related to the synthesis of Tofacitinib, a specific inhibitor of Janus tyrosine kinase (JAK3) .


Synthesis Analysis

The structural design of this compound is based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro . The synthesis process involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .


Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The proton located at the 2-position of Pyrrolo[2,3-d]pyrimidine displayed a distinctive signal within the chemical shift range of 8.34–8.38 ppm .


Chemical Reactions Analysis

The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .


Physical And Chemical Properties Analysis

The compound has a molecular weight of less than 400 . It has a ClogP value less than 4 , indicating its drug-likeness during lead optimization.

科学研究应用

JAK1 Inhibitor

This compound has been identified as a JAK1-selective inhibitor . The Janus kinase (JAK) family of cellular protein tyrosine kinases play a central role in cytokine signaling, which is crucial for cell growth, differentiation, survival, apoptosis, mitogenesis, and cell cycle control . Therefore, JAK inhibitors have emerged as an important class of enzymes for therapeutic intervention .

Treatment of Autoimmune Diseases

The compound has been nominated as a clinical candidate for the treatment of JAK1-mediated autoimmune diseases . Autoimmune diseases occur when the immune system mistakenly attacks the body’s own cells. By selectively inhibiting JAK1, this compound could potentially reduce these harmful immune responses .

Cancer Therapeutics

Inappropriate kinase activity, arising from mutation, over-expression, or inappropriate regulation, has been implicated in many diseases, including cancer . Therefore, this compound’s ability to inhibit JAK1 could potentially make it useful in cancer therapeutics .

Treatment of Acute Myeloid Leukemia (AML)

This compound has shown potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics . AML is a type of cancer in which the bone marrow makes abnormal myeloblasts (a type of white blood cell), red blood cells, or platelets .

PKB Inhibitor

The compound has been identified as a PKB inhibitor . Protein kinase B (PKB), also known as Akt, plays key roles in cell signaling pathways and is implicated in conditions such as cancer and diabetes . Therefore, inhibitors of PKB could have significant therapeutic potential .

Improved Drug Synthesis

The compound is involved in improved processes for drug synthesis . Efficient and effective methods for synthesizing therapeutic compounds are crucial for drug development and production .

作用机制

Target of Action

The primary target of N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

This compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition of PKB . It interacts with PKB, leading to a decrease in the kinase’s activity . This results in a disruption of the PI3K signaling pathway, which can lead to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits PKB, disrupting this pathway and affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been found to have low oral bioavailability due to rapid clearance and metabolism in vivo . Modifications to the linker group between the piperidine and the lipophilic substituent have identified variants of the compound that are potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound can lead to a decrease in cell proliferation and survival, as PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . Therefore, the compound’s action can result in the inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

属性

IUPAC Name

N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-17(21(2,19)20)10-4-7-18(8-5-10)13-11-3-6-14-12(11)15-9-16-13/h3,6,9-10H,4-5,7-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGYPUUSYROTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。